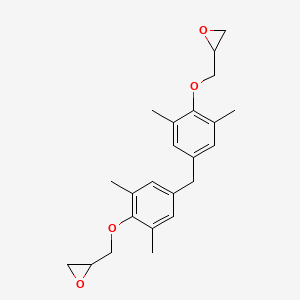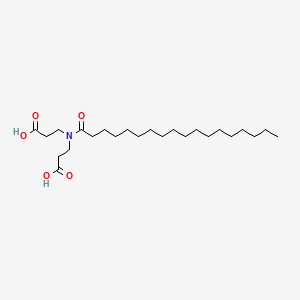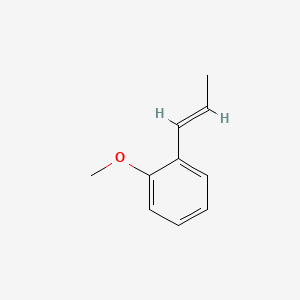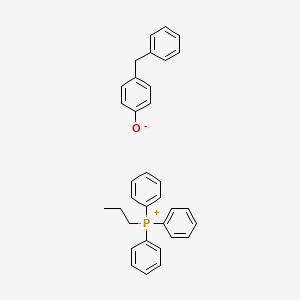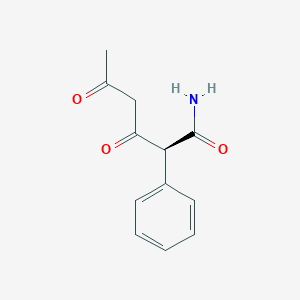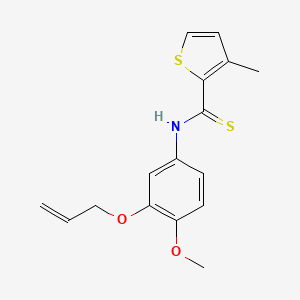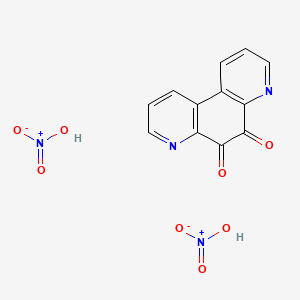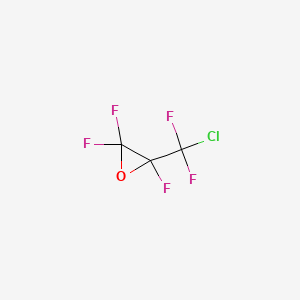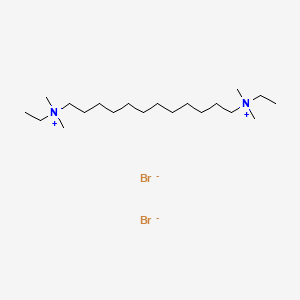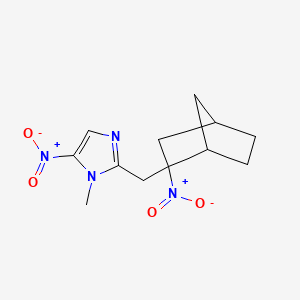
1-Methyl-5-nitro-2-((2-nitrobicyclo(2.2.1)hept-2-yl)methyl)-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-5-nitro-2-((2-nitrobicyclo(2.2.1)hept-2-yl)methyl)-1H-imidazole is a synthetic organic compound. It belongs to the class of imidazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-5-nitro-2-((2-nitrobicyclo(2.2.1)hept-2-yl)methyl)-1H-imidazole typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
- Nitration: Introduction of nitro groups into the molecule.
- Alkylation: Addition of the methyl group to the imidazole ring.
- Cyclization: Formation of the bicyclic structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes:
- Selection of cost-effective reagents.
- Optimization of reaction conditions (temperature, pressure, solvents).
- Implementation of purification techniques to obtain high-purity product.
化学反应分析
Types of Reactions
1-Methyl-5-nitro-2-((2-nitrobicyclo(2.2.1)hept-2-yl)methyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of nitro groups to amines.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a catalyst (e.g., palladium on carbon) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted imidazole derivatives.
科学研究应用
1-Methyl-5-nitro-2-((2-nitrobicyclo(22
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials with specific properties.
作用机制
The mechanism of action of 1-Methyl-5-nitro-2-((2-nitrobicyclo(2.2.1)hept-2-yl)methyl)-1H-imidazole involves its interaction with molecular targets in biological systems. This may include:
Binding to enzymes: Inhibition or activation of enzyme activity.
Interaction with receptors: Modulation of receptor signaling pathways.
Disruption of cellular processes: Interference with DNA replication, protein synthesis, or cell division.
相似化合物的比较
Similar Compounds
1-Methyl-5-nitroimidazole: A simpler imidazole derivative with similar functional groups.
2-Nitrobicyclo(2.2.1)heptane: A bicyclic compound with a nitro group.
Uniqueness
1-Methyl-5-nitro-2-((2-nitrobicyclo(2.2.1)hept-2-yl)methyl)-1H-imidazole is unique due to its combination of an imidazole ring with a bicyclic structure and multiple nitro groups. This unique structure may confer specific chemical and biological properties that are not observed in simpler compounds.
属性
CAS 编号 |
97945-37-4 |
|---|---|
分子式 |
C12H16N4O4 |
分子量 |
280.28 g/mol |
IUPAC 名称 |
1-methyl-5-nitro-2-[(2-nitro-2-bicyclo[2.2.1]heptanyl)methyl]imidazole |
InChI |
InChI=1S/C12H16N4O4/c1-14-10(13-7-11(14)15(17)18)6-12(16(19)20)5-8-2-3-9(12)4-8/h7-9H,2-6H2,1H3 |
InChI 键 |
UGUMOUOHJIRGJL-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=CN=C1CC2(CC3CCC2C3)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


